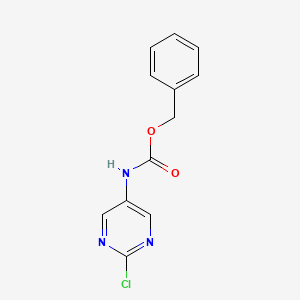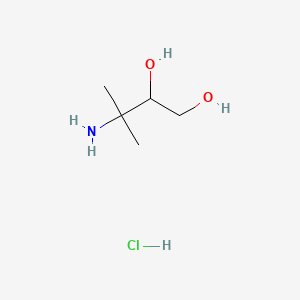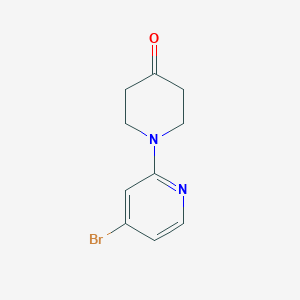
2,6-Dichloro-4-fluorobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl3FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dichloro-4-fluorobenzoyl chloride typically involves the acylation of 2,6-dichloro-4-fluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours. After the reaction, the product is purified by distillation under reduced pressure .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The raw materials used are inexpensive and readily available, making the process cost-effective. The reaction conditions are carefully controlled to minimize the formation of byproducts and to ensure a high conversion rate of the starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the benzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Aluminum chloride (AlCl3), copper triflate
Solvents: Dichloromethane, toluene
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Aryl Ketones: Formed by Friedel-Crafts acylation
Applications De Recherche Scientifique
2,6-Dichloro-4-fluorobenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those with antibacterial and antifungal properties.
Industry: Used in the production of agrochemicals and polymers .
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of various biologically active compounds, where it introduces the benzoyl group into the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloro-2-fluorobenzoyl chloride: Similar structure but with different substitution pattern.
2,4-Dichloro-5-fluorobenzoyl chloride: Another isomer with chlorine and fluorine atoms at different positions
Uniqueness
2,6-Dichloro-4-fluorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Propriétés
Formule moléculaire |
C7H2Cl3FO |
|---|---|
Poids moléculaire |
227.4 g/mol |
Nom IUPAC |
2,6-dichloro-4-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl3FO/c8-4-1-3(11)2-5(9)6(4)7(10)12/h1-2H |
Clé InChI |
NUCJKZDUMQQSCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)






![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)

![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)

![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
